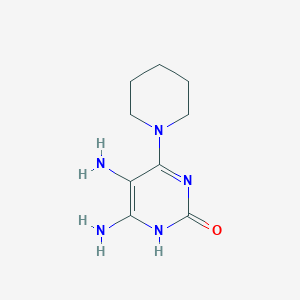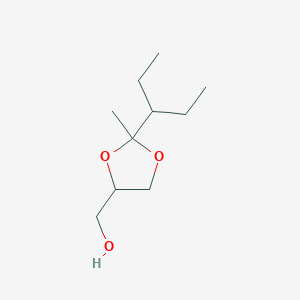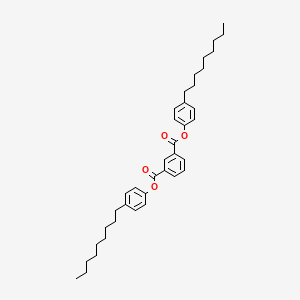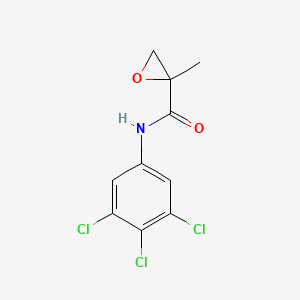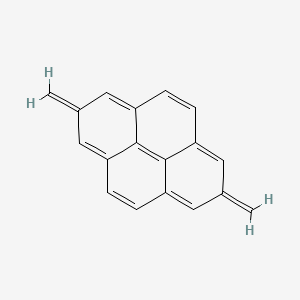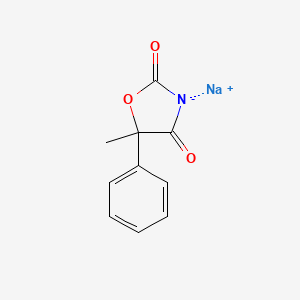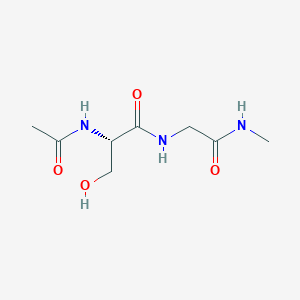![molecular formula C24H15Cl2NO B14492070 5,5-Bis(4-chlorophenyl)-5H-[1]benzopyrano[2,3-b]pyridine CAS No. 64203-32-3](/img/structure/B14492070.png)
5,5-Bis(4-chlorophenyl)-5H-[1]benzopyrano[2,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Bis(4-chlorophenyl)-5H-1benzopyrano[2,3-b]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of a benzopyrano-pyridine core structure, which is further substituted with two 4-chlorophenyl groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Bis(4-chlorophenyl)-5H-1benzopyrano[2,3-b]pyridine typically involves multi-step organic reactions. One common method involves the reaction of 4-chloro-3-formylcoumarin with salts of the corresponding amidines in the presence of piperidine or triethylamine . The reaction conditions often include the use of solvents like DMF (dimethylformamide) and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Bis(4-chlorophenyl)-5H-1benzopyrano[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
5,5-Bis(4-chlorophenyl)-5H-1benzopyrano[2,3-b]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 5,5-Bis(4-chlorophenyl)-5H-1benzopyrano[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Substituted 1benzopyrano[4,3-d]pyrimidin-5-ones : These compounds share a similar benzopyrano core structure but differ in the substitution pattern and the presence of a pyrimidine ring .
- Benzopyrano[2,3-d]pyrimidine Libraries : These compounds also have a benzopyrano core but are part of a larger library of structurally diverse molecules .
Uniqueness
5,5-Bis(4-chlorophenyl)-5H-1benzopyrano[2,3-b]pyridine is unique due to its specific substitution pattern with two 4-chlorophenyl groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Propriétés
Numéro CAS |
64203-32-3 |
|---|---|
Formule moléculaire |
C24H15Cl2NO |
Poids moléculaire |
404.3 g/mol |
Nom IUPAC |
5,5-bis(4-chlorophenyl)chromeno[2,3-b]pyridine |
InChI |
InChI=1S/C24H15Cl2NO/c25-18-11-7-16(8-12-18)24(17-9-13-19(26)14-10-17)20-4-1-2-6-22(20)28-23-21(24)5-3-15-27-23/h1-15H |
Clé InChI |
SDICJCXVUWFIER-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=C(O2)N=CC=C3)(C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzoic acid, 4-[(phenylthioxomethyl)amino]-, ethyl ester](/img/structure/B14491999.png)
